molecular formula C12H18N2O B2943228 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol CAS No. 802012-31-3

1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol

Cat. No.: B2943228
CAS No.: 802012-31-3
M. Wt: 206.289
InChI Key: VWLKWDUOBGQVFI-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol is an organic compound that features a pyrrolidine ring attached to an ethanol moiety, with an amino-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine, followed by reduction of the resulting Schiff base to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-acetone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-propanol
  • 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-butanol
  • 1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-pentanol

Uniqueness

1-(4-Amino-phenyl)-2-pyrrolidin-1-yl-ethanol is unique due to its specific structural features, such as the ethanol moiety and the amino-substituted phenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-aminophenyl)-2-pyrrolidin-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-5-3-10(4-6-11)12(15)9-14-7-1-2-8-14/h3-6,12,15H,1-2,7-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLKWDUOBGQVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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